2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1004643-76-8
VCID: VC6476137
InChI: InChI=1S/C16H17N5O/c1-3-21-10(2)13(9-18-21)15-8-12(16(22)20-17)11-6-4-5-7-14(11)19-15/h4-9H,3,17H2,1-2H3,(H,20,22)
SMILES: CCN1C(=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C
Molecular Formula: C16H17N5O
Molecular Weight: 295.346

2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide

CAS No.: 1004643-76-8

Cat. No.: VC6476137

Molecular Formula: C16H17N5O

Molecular Weight: 295.346

* For research use only. Not for human or veterinary use.

2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide - 1004643-76-8

Specification

CAS No. 1004643-76-8
Molecular Formula C16H17N5O
Molecular Weight 295.346
IUPAC Name 2-(1-ethyl-5-methylpyrazol-4-yl)quinoline-4-carbohydrazide
Standard InChI InChI=1S/C16H17N5O/c1-3-21-10(2)13(9-18-21)15-8-12(16(22)20-17)11-6-4-5-7-14(11)19-15/h4-9H,3,17H2,1-2H3,(H,20,22)
Standard InChI Key WZYBXHKWSIGSJH-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Stereoelectronic Features

The molecule consists of a quinoline scaffold substituted at position 2 with a 1-ethyl-5-methylpyrazole ring and at position 4 with a carbohydrazide group (-CONHNH2_2). Quantum mechanical calculations predict significant electron delocalization across the conjugated system formed by the quinoline’s aromatic π-system and the pyrazole’s heteroaromatic ring. The ethyl and methyl substituents on the pyrazole introduce steric bulk, likely influencing intermolecular interactions in solid-state packing or target binding .

Table 1: Key Physicochemical Parameters

PropertyValue/Descriptor
Molecular FormulaC16H17N5O\text{C}_{16}\text{H}_{17}\text{N}_5\text{O}
Molecular Weight295.34 g/mol
Density1.3 ± 0.1 g/cm³
Canonical SMILESCCN1C(=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C
InChI KeyWZYBXHKWSIGSJH-UHFFFAOYSA-N
Topological Polar Surface Area97.7 Ų

The carbohydrazide moiety introduces hydrogen-bonding capacity via its -NHNH2_2 group, which may enhance solubility in polar solvents compared to unsubstituted quinoline derivatives. Computational models indicate a logP value of approximately 2.1, suggesting moderate lipophilicity suitable for blood-brain barrier penetration in therapeutic contexts .

Hypothesized Biological and Industrial Applications

Anticancer Mechanisms

Molecular docking simulations propose that the planar quinoline system intercalates into DNA, while the pyrazole substituents induce topoisomerase II poisoning. In breast cancer cell lines (MCF-7), analogous compounds exhibit IC50_{50} values of 8–12 μM via p53-mediated apoptosis .

Materials Science Applications

The rigid conjugated framework suggests utility in organic light-emitting diodes (OLEDs). Pyrazole-quinoline hybrids often exhibit blue fluorescence with quantum yields >0.4, making them candidates for emissive layers in display technologies .

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